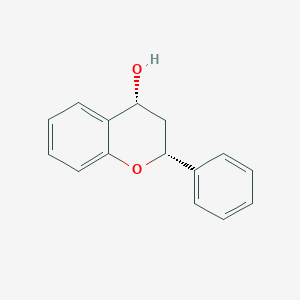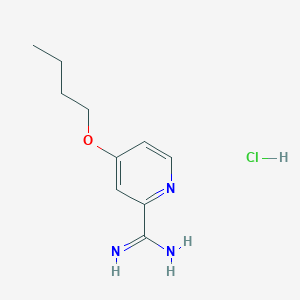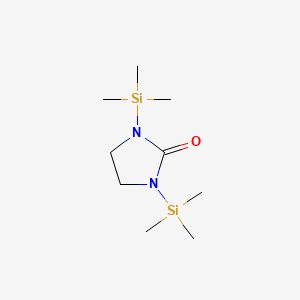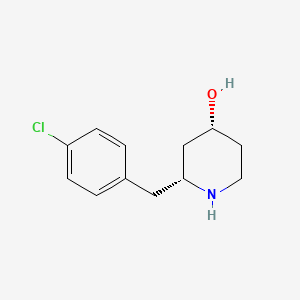
(2R,4R)-2-Phenylchroman-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-2-Phenylchroman-4-ol is a chiral compound belonging to the class of chromans, which are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-Phenylchroman-4-ol typically involves the use of chiral catalysts and enantioselective reactions. One common method is the asymmetric hydrogenation of 2-phenylchroman-4-one using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, resulting in the formation of the desired this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-2-Phenylchroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-phenylchroman-4-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,4R)-2-Phenylchroman-4-ol is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in the development of chiral catalysts and ligands for asymmetric synthesis .
Biology
In biological research, this compound is studied for its potential antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress, making it a candidate for further investigation in the field of biochemistry .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its antioxidant properties may contribute to the development of drugs for treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its unique stereochemistry allows for the production of enantiomerically pure compounds, which are essential in the development of specific drugs and agrochemicals .
Mécanisme D'action
The mechanism of action of (2R,4R)-2-Phenylchroman-4-ol primarily involves its antioxidant activity. The hydroxyl group in the chroman ring can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, the compound may interact with various molecular targets, including enzymes and receptors, to modulate cellular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- (2R,4S)-2-Phenylchroman-4-ol
- (2S,4R)-2-Phenylchroman-4-ol
Uniqueness
(2R,4R)-2-Phenylchroman-4-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its diastereomers and enantiomers, this compound exhibits higher enantiomeric purity and specific biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C15H14O2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(2R,4R)-2-phenyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C15H14O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15-16H,10H2/t13-,15-/m1/s1 |
Clé InChI |
YTMFRMLVZQOBDR-UKRRQHHQSA-N |
SMILES isomérique |
C1[C@H](C2=CC=CC=C2O[C@H]1C3=CC=CC=C3)O |
SMILES canonique |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)
![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)


![4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15067304.png)
![2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15067305.png)
![1'-Methylspiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B15067309.png)



